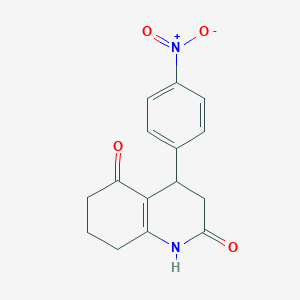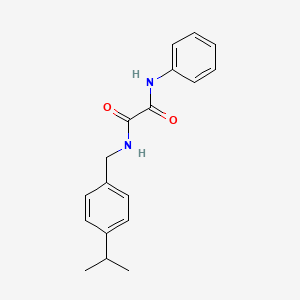![molecular formula C16H23NO3 B5153928 2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide CAS No. 337486-13-2](/img/structure/B5153928.png)
2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide
描述
2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDPV (Methylenedioxypyrovalerone) and belongs to the class of cathinones.
作用机制
MDPV acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to euphoria and increased energy levels. However, prolonged use of MDPV can lead to neurotoxicity and addiction.
Biochemical and Physiological Effects:
MDPV has been shown to have significant effects on the central nervous system, leading to increased levels of dopamine and norepinephrine. This results in increased heart rate, blood pressure, and body temperature. Prolonged use of MDPV can lead to neurotoxicity, psychosis, and addiction.
实验室实验的优点和局限性
MDPV has been extensively studied in laboratory settings due to its potential therapeutic applications. However, its addictive properties and potential for abuse make it a challenging compound to work with. Additionally, the neurotoxic effects of prolonged use of MDPV make it difficult to study in vivo.
未来方向
There are several potential future directions for research on MDPV. These include investigating its potential as a treatment for ADHD, depression, and anxiety. Additionally, research could focus on developing safer derivatives of MDPV with reduced potential for addiction and neurotoxicity. Finally, research could focus on developing novel therapeutic applications for MDPV beyond its effects on dopamine and norepinephrine transporters.
In conclusion, MDPV is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synapse. While it has significant potential as a treatment for various neurological and psychiatric disorders, its addictive properties and potential for abuse make it a challenging compound to work with. Future research could focus on developing safer derivatives of MDPV with reduced potential for addiction and neurotoxicity, as well as investigating novel therapeutic applications for this compound.
合成方法
MDPV can be synthesized through a series of chemical reactions involving piperonal, 2-bromohexane, and methylamine. The final product is obtained through a process of recrystallization and purification. This synthesis method has been extensively studied and optimized for laboratory use.
科学研究应用
MDPV has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This has led to the investigation of MDPV as a potential treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2)11-16(8-9-20-15,10-14(17)18)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYATBVGIDPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171655 | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide | |
CAS RN |
337486-13-2 | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337486-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-(4-methoxyphenyl)-2,2-dimethyl-2H-pyran-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)

![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)

![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)